molecular formula C7H11F3O B15127466 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol

1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B15127466
M. Wt: 168.16 g/mol
InChI Key: MKGHVAYPEUZICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by a cyclopropyl ring substituted with two methyl groups and a trifluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,2-dimethylcyclopropyl derivatives with trifluoroethanol. One common method includes the use of cyclopropyl carbinol derivatives, which are reacted with trifluoroacetic acid under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted cyclopropyl derivatives .

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 1-(2,2-Dimethylcyclopropyl)-1-propanone
  • 1,2-Dimethylcyclopropane
  • 2,2-Dimethyl-1-propanol

Comparison: 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoroethanol moiety, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where trifluoroethanol functionality is desired .

Properties

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H11F3O/c1-6(2)3-4(6)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3

InChI Key

MKGHVAYPEUZICM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(C(F)(F)F)O)C

Origin of Product

United States

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